

Acalabrutinib Maleate: An In-Depth Technical Guide to Off-Target Effects

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Compound of Interest		
Compound Name:	Acalabrutinib Maleate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a second-generation, highly selective, and potent covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] [2] Its design aims to improve upon the first-generation BTK inhibitor, ibrutinib, by minimizing off-target activities to potentially reduce adverse effects and improve tolerability.[3][4] This technical guide provides a comprehensive investigation into the off-target effects of **Acalabrutinib Maleate**, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows. By blocking BTK, acalabrutinib effectively disrupts downstream signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the survival and proliferation of malignant B-cells.[5] Acalabrutinib forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[3][5]

Quantitative Analysis of Kinase Selectivity

The selectivity of Acalabrutinib has been extensively profiled against a broad range of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary target, BTK, and key off-target kinases, providing a quantitative comparison with other BTK inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of BTK Inhibitors Against On-Target and Off-Target Kinases



Kinase Target	Acalabrutini b IC50 (nM)	Ibrutinib IC50 (nM)	Zanubrutini b IC50 (nM)	Kinase Family	Relevance
ВТК	5.1	1.5	<1	TEC Family	Primary Target
ITK	>1000	<10	-	TEC Family	Off-target, T- cell function
TEC	19	-	-	TEC Family	Off-target
вмх	31	-	-	TEC Family	Off-target
TXK	3.4	-	-	TEC Family	Off-target
EGFR	>10000	4700	-	Receptor Tyrosine Kinase	Off-target, potential for skin toxicities, diarrhea
BLK	5.3	-	-	SRC Family	Off-target
JAK3	>10000	31	-	JAK Family	Off-target, potential for immunosuppr ession

Data compiled from published biochemical assays.[6][7]

Table 2: Kinome Scan Inhibition Profile

A broader kinase screening using the KINOMEscanTM platform further illustrates the high selectivity of Acalabrutinib. At a concentration of 1 μ M, Acalabrutinib demonstrated a significantly lower off-target hit rate compared to other BTK inhibitors.[6][8]



Compound	Concentration	Percentage of Kinome Inhibited (>65%)
Acalabrutinib	1 μΜ	1.5%
Ibrutinib	1 μΜ	8.3%
Zanubrutinib	1 μΜ	4.3%

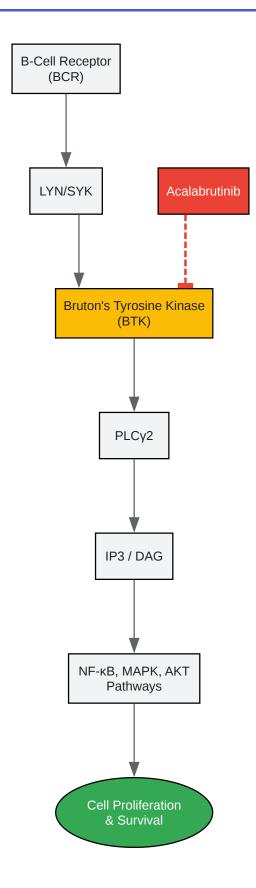
Data from KINOMEscan™ assays against 395 non-mutant kinases.[8][9]

These data highlight that Acalabrutinib is a more selective BTK inhibitor compared to ibrutinib, with notably less activity against kinases such as ITK, EGFR, and members of the SRC family. [2][6][10] This increased selectivity is thought to contribute to its distinct safety profile.[4][11]

Signaling Pathways On-Target: B-Cell Receptor (BCR) Signaling Pathway

Acalabrutinib's primary mechanism of action is the irreversible inhibition of BTK within the BCR signaling pathway. This pathway is essential for the survival, proliferation, and differentiation of B-cells.[1][3] In malignant B-cells, this pathway is often hyperactive.[5]





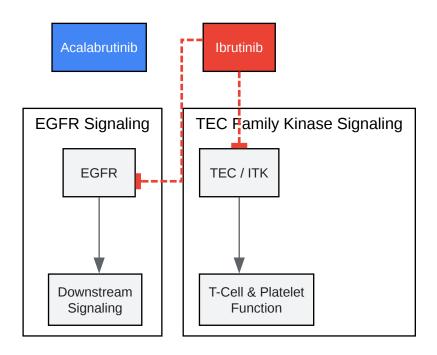
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Caption: Acalabrutinib's on-target inhibition of BTK in the BCR signaling pathway.



Off-Target Signaling Considerations

Due to its high selectivity, Acalabrutinib has minimal impact on several other signaling pathways that are more significantly inhibited by less selective BTK inhibitors like ibrutinib. For instance, the inhibition of kinases like EGFR and TEC by ibrutinib can lead to off-target effects. [2][11] Acalabrutinib's lack of significant inhibition of these kinases is a key differentiator.[2]



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Caption: Acalabrutinib's minimal off-target inhibition of EGFR and TEC family kinases.

Experimental Protocols

The quantitative data presented in this guide are primarily generated using biochemical kinase assays and broad kinome screening platforms. The general methodologies are outlined below.

Biochemical Kinase Assays (e.g., Z'-LYTE™ and LanthaScreen™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib against a panel of purified kinases.[6]

Methodology:

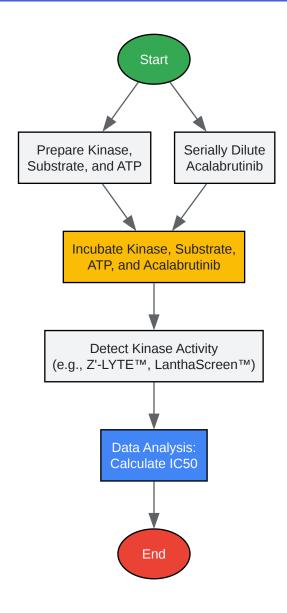
Foundational & Exploratory





- Enzyme and Substrate Preparation: Recombinant human kinases and their specific peptide substrates are prepared in a buffer solution.[12]
- Compound Dilution: Acalabrutinib is serially diluted to a range of concentrations.[13]
- Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the various concentrations of Acalabrutinib.[13]
- Detection:
 - Z'-LYTE™ Assay: This method measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage, generating a FRET signal based on the amount of phosphorylated substrate remaining.[6]
 - LanthaScreen™ Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor. The resulting change in the TR-FRET signal is proportional to the amount of inhibitor bound to the kinase.[6]





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Caption: General workflow for a biochemical kinase inhibition assay.

KINOMEscan™ Profiling

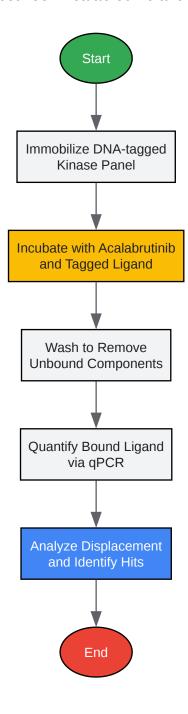
Objective: To assess the selectivity of Acalabrutinib by screening it against a large panel of human kinases at a single high concentration.[8][14]

Methodology:

• Immobilized Kinases: A large panel of human kinases are expressed as DNA-tagged fusion proteins and immobilized on a solid support.[6]



- Competitive Binding: Acalabrutinib is incubated with the immobilized kinases in the presence of a proprietary, broadly active kinase inhibitor that is tagged for detection.[6]
- Quantification: The amount of the tagged inhibitor that is displaced by Acalabrutinib is quantified using qPCR of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between Acalabrutinib and the kinase.[6]



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Caption: Workflow for the KINOMEscan™ competitive binding assay.

Conclusion

Acalabrutinib is a highly selective, second-generation BTK inhibitor with minimal off-target activity in in vitro assays.[1] Its focused inhibition of BTK within the B-cell receptor signaling pathway is central to its therapeutic effect in B-cell malignancies.[3][5] The quantitative kinase profiling data clearly demonstrate its improved selectivity over the first-generation inhibitor, ibrutinib, with significantly less inhibition of other kinases such as ITK, EGFR, and members of the SRC family.[2][6][10] This enhanced selectivity is a key molecular feature that likely contributes to its distinct clinical safety and tolerability profile.[4][11] For researchers and drug development professionals, the investigation of Acalabrutinib's off-target profile underscores the importance of kinase selectivity in the design of targeted therapies to optimize the therapeutic window and minimize unintended biological consequences.

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